molecular formula C8H16FN3O3S B13221141 2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide

2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B13221141
M. Wt: 253.30 g/mol
InChI Key: ZFCPXYLUEPQVDF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluoro group .

Scientific Research Applications

2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methanesulfonamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide is unique due to the presence of both the fluoro and methanesulfonamide groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool for research and development .

Properties

Molecular Formula

C8H16FN3O3S

Molecular Weight

253.30 g/mol

IUPAC Name

2-[4-fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide

InChI

InChI=1S/C8H16FN3O3S/c1-16(14,15)11-3-7-2-6(9)4-12(7)5-8(10)13/h6-7,11H,2-5H2,1H3,(H2,10,13)

InChI Key

ZFCPXYLUEPQVDF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CC(CN1CC(=O)N)F

Origin of Product

United States

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